molecular formula C17H17NO3 B12559361 1-[4-(Benzyloxy)phenyl]-3-[(hydroxymethyl)amino]prop-2-en-1-one CAS No. 142556-94-3

1-[4-(Benzyloxy)phenyl]-3-[(hydroxymethyl)amino]prop-2-en-1-one

Cat. No.: B12559361
CAS No.: 142556-94-3
M. Wt: 283.32 g/mol
InChI Key: VVVFQLIVRSPPFE-UHFFFAOYSA-N
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Description

1-[4-(Benzyloxy)phenyl]-3-[(hydroxymethyl)amino]prop-2-en-1-one is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a prop-2-en-1-one moiety

Preparation Methods

The synthesis of 1-[4-(Benzyloxy)phenyl]-3-[(hydroxymethyl)amino]prop-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-(benzyloxy)benzaldehyde and (hydroxymethyl)amine.

    Condensation Reaction: The aldehyde group of 4-(benzyloxy)benzaldehyde undergoes a condensation reaction with (hydroxymethyl)amine in the presence of a base such as sodium hydroxide to form the desired product.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-[4-(Benzyloxy)phenyl]-3-[(hydroxymethyl)amino]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-(Benzyloxy)phenyl]-3-[(hydroxymethyl)amino]prop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-[4-(Benzyloxy)phenyl]-3-[(hydroxymethyl)amino]prop-2-en-1-one exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-[4-(Benzyloxy)phenyl]-3-[(hydroxymethyl)amino]prop-2-en-1-one can be compared with similar compounds such as:

    1-[4-(Methoxy)phenyl]-3-[(hydroxymethyl)amino]prop-2-en-1-one: This compound has a methoxy group instead of a benzyloxy group, which may result in different chemical and biological properties.

    1-[4-(Ethoxy)phenyl]-3-[(hydroxymethyl)amino]prop-2-en-1-one: The ethoxy group can also influence the reactivity and applications of the compound.

Properties

CAS No.

142556-94-3

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

3-(hydroxymethylamino)-1-(4-phenylmethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C17H17NO3/c19-13-18-11-10-17(20)15-6-8-16(9-7-15)21-12-14-4-2-1-3-5-14/h1-11,18-19H,12-13H2

InChI Key

VVVFQLIVRSPPFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)C=CNCO

Origin of Product

United States

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